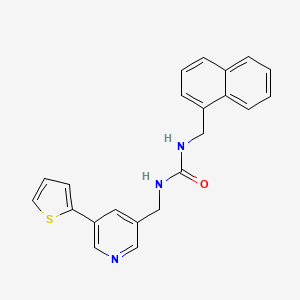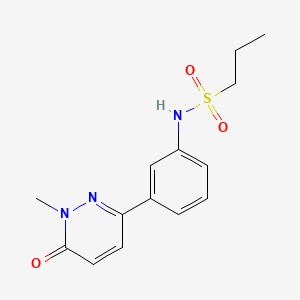![molecular formula C17H19FN4OS B2833599 2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887218-60-2](/img/structure/B2833599.png)
2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a thiazole ring, and a triazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Thiazole and triazole are heterocyclic compounds containing nitrogen and sulfur or nitrogen atoms, respectively .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The reaction conditions and the choice of precursors can greatly influence the properties of the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine, thiazole, and triazole rings would add complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrrolidine derivatives, for example, can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could enhance the compound’s three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Characterization
The development of novel synthetic methodologies for thiazolo[3,2-b][1,2,4]triazole derivatives is a key area of interest. For instance, a multicomponent approach to synthesize thiazolo[3,2-a]pyridines demonstrates the efficiency of combining aromatic aldehydes, 2-nitromethylenethiazolidine, and nitriles in the presence of Et3N under mild conditions. This method yields high-purity compounds with potential for further functionalization and evaluation in various scientific applications (Altug et al., 2011).
Antimicrobial and Antituberculosis Activities
Research into the antimicrobial and antituberculosis activities of thiazolo[3,2-b][1,2,4]triazole derivatives has yielded promising results. For example, thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing significant activity against Mycobacterium tuberculosis, suggesting potential applications in the development of new antituberculosis agents (Jeankumar et al., 2013).
Anticancer Potential
Several studies have synthesized and characterized novel thiazolo[3,2-b][1,2,4]triazole derivatives with significant anticancer activities. For instance, novel pyridine-thiazole hybrid molecules have been found to exhibit high antiproliferative activity against a panel of tumor cell lines, indicating their potential as anticancer agents (Ivasechko et al., 2022).
Antioxidant and Anti-inflammatory Applications
The antioxidant and anti-inflammatory activities of thiazolo[3,2-b][1,2,4]triazole derivatives have also been explored. Compounds within this class have shown potential in preventing ethanol-induced oxidative stress in mouse brain and liver, highlighting their therapeutic potential in managing oxidative stress-related conditions (Aktay et al., 2005).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-ethyl-5-[(4-fluorophenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-9-3-4-10-21)11-5-7-12(18)8-6-11/h5-8,14,23H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTXQPJDYUOKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833522.png)


![1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2833525.png)
![({5-[(Diethylamino)sulfonyl]naphthyl}sulfonyl)diethylamine](/img/structure/B2833527.png)
![1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2833530.png)

![1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2833534.png)
![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B2833535.png)
![1-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2833536.png)


![2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2833539.png)